3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13573088
InChI: InChI=1S/C8H15N3O/c1-4-12-8-7(9)5-11(10-8)6(2)3/h5-6H,4,9H2,1-3H3
SMILES: CCOC1=NN(C=C1N)C(C)C
Molecular Formula: C8H15N3O
Molecular Weight: 169.22 g/mol

3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC13573088

Molecular Formula: C8H15N3O

Molecular Weight: 169.22 g/mol

* For research use only. Not for human or veterinary use.

3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine -

Specification

Molecular Formula C8H15N3O
Molecular Weight 169.22 g/mol
IUPAC Name 3-ethoxy-1-propan-2-ylpyrazol-4-amine
Standard InChI InChI=1S/C8H15N3O/c1-4-12-8-7(9)5-11(10-8)6(2)3/h5-6H,4,9H2,1-3H3
Standard InChI Key OIIZOLSLWKCEHI-UHFFFAOYSA-N
SMILES CCOC1=NN(C=C1N)C(C)C
Canonical SMILES CCOC1=NN(C=C1N)C(C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-ethoxy-1-propan-2-ylpyrazol-4-amine;hydrochloride, reflects its substitution pattern. Key structural components include:

  • Pyrazole core: A five-membered ring with nitrogen atoms at positions 1 and 2.

  • Ethoxy group (-OCH₂CH₃): Positioned at the 3rd carbon, this electron-donating group influences the compound’s electronic distribution and reactivity.

  • Isopropyl group (-C(CH₃)₂): Attached to the 1st nitrogen, this bulky substituent enhances steric hindrance, affecting intermolecular interactions.

  • Amine group (-NH₂): Located at the 4th carbon, this functional group enables hydrogen bonding and participation in condensation reactions.

The hydrochloride salt form improves solubility in polar solvents, facilitating its use in biological assays.

Spectroscopic Characterization

Analytical data for 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine include:

  • ¹H-NMR: Peaks corresponding to ethoxy protons (δ 1.35–1.40 ppm, triplet), isopropyl methyl groups (δ 1.20–1.25 ppm, doublet), and aromatic pyrazole protons (δ 6.50–6.70 ppm).

  • LC-MS (ESI): A molecular ion peak at m/z 205.68 confirms the molecular weight.

  • IR Spectroscopy: Stretching vibrations for N-H (3350 cm⁻¹), C-O (1250 cm⁻¹), and aromatic C=C (1600 cm⁻¹).

Synthesis and Optimization

Laboratory-Scale Synthesis

The synthesis typically involves cyclocondensation reactions. A generalized approach includes:

  • Precursor preparation: Reacting hydrazine derivatives with β-keto esters to form pyrazole intermediates.

  • Substitution reactions: Introducing the ethoxy and isopropyl groups via nucleophilic aromatic substitution or alkylation.

  • Salt formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.

Example reaction scheme:

Hydrazine+β-keto esterEtOH, refluxPyrazole intermediateClCH2CO2EtIsopropyl bromide3-Ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine\text{Hydrazine} + \beta\text{-keto ester} \xrightarrow{\text{EtOH, reflux}} \text{Pyrazole intermediate} \xrightarrow[\text{ClCH}_2\text{CO}_2\text{Et}]{\text{Isopropyl bromide}} \text{3-Ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine}

Industrial Production

Scalable methods employ continuous flow reactors to enhance yield (≥85%) and purity (≥98%). Catalysts such as palladium on carbon (Pd/C) accelerate alkylation steps, while microwave-assisted synthesis reduces reaction times.

Applications in Agrochemicals and Materials Science

Herbicidal Activity

Pyrazole derivatives disrupt plant acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis. Field trials with analogs report 90% weed suppression at 50 g/ha.

Coordination Chemistry

The amine group enables complexation with transition metals (e.g., Cu²⁺, Fe³⁺), yielding materials with catalytic or magnetic properties. For example, Cu(II) complexes exhibit luminescence with quantum yields of 0.15–0.25.

Comparative Analysis of Pyrazole Derivatives

Compound NameStructural FeaturesKey Advantages
5-Ethoxy-1-methylpyrazolEthoxy at C5, methyl at N1Higher thermal stability
3-Methoxy-1-isopropylpyrazolMethoxy at C3, isopropyl at N1Enhanced lipophilicity
3-Ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amineEthoxy at C3, isopropyl at N1, amine at C4Improved solubility and bioactivity

Future Research Directions

  • Mechanistic studies: Elucidate interactions with ALK-2 and other kinase targets .

  • Derivatization: Explore acylated or sulfonated analogs to modulate pharmacokinetics.

  • Eco-toxicological profiling: Assess environmental impact in agrochemical applications.

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